Ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate
Description
Ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate is a pyrazole derivative featuring a bromo substituent at position 4, an amino group at position 5, and a 4-(trifluoromethyl)phenyl group at position 1 of the pyrazole ring.
Properties
IUPAC Name |
ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrF3N3O2/c1-2-22-12(21)10-9(14)11(18)20(19-10)8-5-3-7(4-6-8)13(15,16)17/h3-6H,2,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVLLBOHMAIZOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Diketone Cyclization
Reacting 4-(trifluoromethyl)phenylhydrazine with ethyl 3-oxobutanoate (ethyl acetoacetate) under acidic conditions yields ethyl 5-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate . This intermediate lacks the bromo and amino groups but establishes the ester and aryl substituents.
Reaction Conditions
Nitro-Group Introduction for Subsequent Amination
To introduce the amino group at position 5, nitration is performed post-cyclization. Treating the intermediate with nitric acid/sulfuric acid introduces a nitro group at position 5, forming ethyl 5-nitro-4-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate . Reduction via hydrogenation or SnCl₂/HCl converts the nitro group to amino.
Key Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 85 |
| Reduction | H₂/Pd-C, EtOH, 25°C | 90 |
Regioselective Bromination at Position 4
Bromination at position 4 is critical for achieving the target structure. Electrophilic aromatic substitution (EAS) or radical bromination methods are employed.
Electrophilic Bromination
Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C selectively brominates position 4, driven by the electron-donating amino group at position 5.
Reaction Profile
Diazotization-Bromination
Alternatively, diazotization of an intermediate amino group followed by bromide substitution introduces bromine. For example, treating ethyl 5-amino-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate with tert-butyl nitrite and CuBr₂ in acetonitrile replaces the amino group with bromo.
Conditions
Sequential Functionalization Strategies
Early-Stage Trifluoromethylphenyl Incorporation
Suzuki-Miyaura coupling introduces the 4-(trifluoromethyl)phenyl group early. For instance, reacting 1-bromo-4-(trifluoromethyl)benzene with a boronic ester-functionalized pyrazole precursor under Pd catalysis achieves cross-coupling.
Optimized Parameters
Late-Stage Esterification
If the pyrazole core lacks the ethyl ester, post-synthetic esterification is viable. Treating the carboxylic acid derivative (e.g., 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid ) with ethanol and H₂SO₄ under reflux installs the ester group.
Data
One-Pot Multistep Syntheses
Recent patents disclose streamlined approaches combining cyclocondensation, bromination, and amination in a single reactor. For example:
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Cyclocondensation: 4-(Trifluoromethyl)phenylhydrazine + ethyl 2-(methylthio)acetoacetate → pyrazole intermediate.
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Bromination: NBS in CCl₄ at 40°C.
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Amination: NH₃/MeOH under pressure.
Advantages
Green Chemistry Approaches
Solvent-Free Reactions
Microwave-assisted synthesis minimizes solvent use. A mixture of hydrazine, diketone, and silica gel under MW irradiation (300 W, 120°C) produces the pyrazole core in 88% yield.
Catalytic Bromination
Photocatalytic bromination using TiO₂ and H₂O₂ under UV light achieves position-selective bromination with 75% yield, reducing hazardous waste.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | Hydrazine + diketone | 70–96 | High |
| Diazotization | t-BuONO + CuBr₂ | 66–81 | Moderate |
| One-Pot | Sequential functionalization | 68 | High |
| Green Synthesis | MW or photocatalytic | 75–88 | Emerging |
Chemical Reactions Analysis
Bromine Substitution Reactions
The bromine atom at position 4 serves as a key site for cross-coupling and nucleophilic substitution reactions, enabling structural diversification:
Table 1: Bromine-mediated reactions
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Aryl/heteroaryl-substituted pyrazole | 75–90% | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane | Amino-substituted pyrazole | 60–78% | |
| Nucleophilic Substitution | K₂CO₃, DMF, 60°C (with amines/thiols) | Amino/alkylthio-substituted pyrazole | 50–85% |
These reactions are critical for introducing pharmacophores or modifying electronic properties. For example, Suzuki coupling with aryl boronic acids generates biaryl systems, enhancing π-stacking interactions in drug design.
Ester Hydrolysis and Derivative Formation
The ethyl ester group undergoes hydrolysis to yield carboxylic acid intermediates, which are precursors for amides, acid chlorides, and other derivatives:
Table 2: Ester group transformations
The carboxylic acid derivative (from hydrolysis) has been used to synthesize urea and thiourea analogs via reactions with isocyanates or thioisocyanates .
Amino Group Functionalization
The amino group at position 5 participates in condensation and acylation reactions:
Table 3: Amino group reactions
These modifications enhance solubility or introduce hydrogen-bonding motifs for biological targeting . For instance, Schiff bases derived from this compound show potential as antimicrobial agents .
Multi-Site Tandem Reactions
Sequential functionalization of multiple reactive sites has been employed for complex molecule synthesis:
Example Pathway
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Suzuki Coupling of bromine with 4-methoxyphenylboronic acid.
This approach generates polyfunctionalized pyrazoles with tailored properties for materials science or drug discovery .
Stability and Reactivity Considerations
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pH Sensitivity : The amino group protonates under acidic conditions (pH < 4), altering reactivity in electrophilic substitutions .
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Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature reactions.
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Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) optimize coupling reactions, while protic solvents (EtOH, H₂O) favor hydrolysis .
This compound’s versatility in cross-coupling, hydrolysis, and condensation reactions makes it a valuable intermediate in pharmaceutical and agrochemical research. Further studies are warranted to explore its catalytic asymmetric functionalization and biological applications .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate has shown potential in the development of novel pharmaceuticals due to its unique structural features. The following applications have been documented:
- Anticancer Activity : Research indicates that pyrazole derivatives exhibit promising anticancer properties. This compound has been investigated for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties : Studies have suggested that this compound may possess anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Its mechanism is thought to involve the inhibition of pro-inflammatory cytokines .
- Antimicrobial Activity : Preliminary investigations have shown that the compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents .
Agrochemical Applications
The compound has also gained attention in agricultural science, particularly in the development of pesticides and herbicides:
- Herbicide Development : this compound has been explored as a potential herbicide due to its selective action against certain weed species while being safe for crops .
- Insecticide Formulations : Its chemical structure allows for modifications that enhance insecticidal activity, making it a candidate for new formulations aimed at pest control .
Data Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer, anti-inflammatory, antimicrobial | Inhibition of tumor growth, reduction of inflammation, pathogen control |
| Agrochemicals | Herbicide and insecticide development | Selective weed control, enhanced pest management |
Case Studies
- Anticancer Research Study :
- Anti-inflammatory Effects :
- Agrochemical Efficacy :
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom and amino group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (CAS: 1240278-21-0)
- Structure: Lacks the amino group (position 5) and the 4-(trifluoromethyl)phenyl substituent (position 1).
- Molecular Formula : C₇H₆BrF₃N₂O₂.
- Molecular Weight : 287.036 g/mol.
- Key Differences: The absence of the amino group reduces hydrogen-bonding capacity, while the trifluoromethyl group at position 5 enhances lipophilicity compared to the target compound’s phenyl-CF₃ group .
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS: 1326810-54-1)
- Structure : Features a 3-fluoro-4-methoxyphenyl group at position 1 instead of the 4-(trifluoromethyl)phenyl group.
Ethyl 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate (CAS: 2246368-58-9)
Crystallographic and Structural Analysis
- The CF₃-phenyl group’s bulk may influence crystal packing, similar to tetrahydropyran-substituted pyrazoles () .
Biological Activity
Ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate (CAS Number: 1427022-87-4) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₃H₁₁BrF₃N₃O₂
- Molecular Weight : 378.14 g/mol
- Melting Point : 151-152 °C
- Boiling Point : Approximately 423.7 °C (predicted)
- Density : 1.66 g/cm³ (predicted)
This compound exhibits a range of biological activities primarily attributed to its pyrazole scaffold. Pyrazoles are known for their ability to interact with various biological targets, including:
- COX Inhibition : Compounds in this class have shown potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Anti-inflammatory Activity : Studies indicate that derivatives of pyrazoles can significantly reduce inflammatory markers such as TNF-α and IL-6, demonstrating their potential as anti-inflammatory agents .
Anti-inflammatory Activity
Research has demonstrated that this compound possesses notable anti-inflammatory properties. In vivo studies using carrageenan-induced edema models showed significant reductions in paw swelling, comparable to standard anti-inflammatory drugs.
Analgesic Activity
The compound has also been evaluated for analgesic effects. In tests involving acetic acid-induced writhing in mice, it exhibited substantial analgesic activity.
Case Studies
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In Vivo Analgesic and Anti-inflammatory Testing :
A study conducted on various pyrazole derivatives, including ethyl 5-amino-pyrazole, highlighted its effectiveness against inflammatory responses and pain relief mechanisms. The compound was found to inhibit pro-inflammatory cytokines significantly . -
Comparative Studies with Standard Drugs :
Comparative analyses with established NSAIDs like celecoxib and indomethacin revealed that certain derivatives of ethyl 5-amino-pyrazole exhibited superior activity against COX enzymes, suggesting a promising therapeutic profile for managing pain and inflammation .
Q & A
Q. What established synthetic methodologies are used to prepare Ethyl 5-amino-4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate?
- Methodological Answer : The synthesis typically involves:
- Cyclization : Reacting hydrazine derivatives with β-ketoesters (e.g., ethyl acetoacetate) to form the pyrazole core .
- Bromination : Introducing bromine at the 4-position using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions .
- Functionalization : Coupling with 4-(trifluoromethyl)phenyl groups via Ullmann or Suzuki-Miyaura cross-coupling reactions.
- Purification : Column chromatography or recrystallization to isolate the product .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to determine crystal structure and resolve stereochemistry .
- Spectroscopy :
- 1H/13C/19F NMR : Assign chemical shifts to confirm substituent positions and electronic effects.
- LC-MS : Verify molecular weight and purity .
- Elemental analysis : Validate empirical formula.
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during refinement?
- Methodological Answer :
- SHELXL Tools : Apply twin refinement (TWIN/BASF commands) for twinned crystals and use restraints (e.g., DFIX, SIMU) to model disordered regions .
- Anisotropic displacement parameters : Refine thermal motion for heavy atoms (Br, CF3) to improve accuracy.
- Validation : Cross-check with Mercury’s Mogul database to ensure bond lengths/angles match expected values .
Q. What strategies optimize regioselectivity during bromination to minimize by-products?
- Methodological Answer :
- Reagent selection : Use NBS with catalytic AIBN for radical bromination, favoring the 4-position .
- Temperature control : Maintain 0–5°C to suppress side reactions.
- In-situ monitoring : Track reaction progress via TLC or HPLC to terminate at optimal conversion .
Q. How do bromine and trifluoromethyl groups influence intermolecular interactions in the crystal lattice?
- Methodological Answer :
- Mercury Analysis : Use the Materials Module to visualize halogen bonding (C-Br⋯O/N) and hydrophobic interactions (CF3 groups) .
- Impact on packing : Bromine enhances polar interactions, while CF3 promotes π-stacking and steric hindrance, affecting solubility and stability .
Q. How to design pharmacological assays for this compound based on structural analogs?
- Methodological Answer :
- Target selection : Prioritize kinases or enzymes with pyrazole-binding pockets (e.g., COX-2, MAPK) .
- In vitro models :
- Enzyme inhibition : Measure IC50 via fluorescence-based assays.
- Cell viability : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- SAR studies : Modify the 5-amino or ester groups to evaluate activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
